9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro group, a fluorophenyl group, a methyl group, and a pyridinyl group, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with altered functional groups .
Scientific Research Applications
9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, particularly in the presence of chloro and fluorophenyl groups.
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally related and are known for their applications in optical materials and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .
Properties
CAS No. |
477333-58-7 |
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Molecular Formula |
C22H17ClFN3O |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
9-chloro-2-(4-fluorophenyl)-5-methyl-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H17ClFN3O/c1-22(15-8-10-25-11-9-15)27-20(18-12-16(23)4-7-21(18)28-22)13-19(26-27)14-2-5-17(24)6-3-14/h2-12,20H,13H2,1H3 |
InChI Key |
MEEQXGJIRPPVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(O1)C=CC(=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
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